7-Methoxy-3-methyl-2-phenylchromen-4-one
Description
7-Methoxy-3-methyl-2-phenylchromen-4-one (CAS: 18651-16-6, 18754-93-3) is a chromenone derivative with the molecular formula C₁₇H₁₄O₃ and a planar bicyclic core. Its structure features a chromen-4-one scaffold substituted with a methoxy group at position 7, a methyl group at position 3, and a phenyl ring at position 2 . This compound is of interest due to its structural similarity to naturally occurring flavonoids and synthetic chromenone analogs, which often exhibit bioactive properties such as anti-inflammatory, antimicrobial, or anticancer effects .
Properties
IUPAC Name |
7-methoxy-3-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-16(18)14-9-8-13(19-2)10-15(14)20-17(11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXVWGKOFNFYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292139 | |
| Record name | 7-Methoxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18651-16-6 | |
| Record name | NSC80479 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Chromenone Derivatives
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and biological behaviors. Below is a comparative analysis:
Electronic and Steric Effects
- Steric Hindrance : Bulky substituents, such as the propoxy group in 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one , reduce planarity and weaken π-π interactions critical for binding to biological targets .
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